molecular formula C13H8N2O3 B1400974 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 1405003-83-9

2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1400974
CAS No.: 1405003-83-9
M. Wt: 240.21 g/mol
InChI Key: BDGOCOSTLBXUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 1405003-83-9) is a chemical compound of significant interest in medicinal chemistry research due to its pyrrolo[3,4-c]pyridine-1,3(2H)-dione core scaffold. This scaffold is recognized as a privileged structure in drug discovery, with studies showing that derivatives based on this structure exhibit a broad spectrum of promising biological activities . Research into this class of compounds has demonstrated potent analgesic (pain-relieving) properties . In preclinical models, certain pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives were more active than aspirin, with some showing efficacy similar to morphine, yet accompanied by significantly lower toxicity, making them a compelling subject for the development of new analgesic agents . Furthermore, these compounds have displayed notable sedative effects , including the inhibition of spontaneous locomotor activity and the potentiation of thiopental-induced sleep . Beyond the central nervous system, the scaffold possesses antidiabetic potential . Studies indicate that some derivatives can effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, and function as aldose reductase inhibitors, which may help prevent secondary complications of diabetes like neuropathy and cataracts . Additionally, this chemical class has shown antimycobacterial activity , with one study identifying it as a novel class of compounds that inhibits the cytochrome bc1 complex, a validated drug target in Mycobacterium tuberculosis . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-hydroxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-9-3-1-2-8(6-9)15-12(17)10-4-5-14-7-11(10)13(15)18/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGOCOSTLBXUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-hydroxybenzaldehyde with pyrrole derivatives in the presence of a catalyst can lead to the formation of the desired compound . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research .

Scientific Research Applications

2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Activity: The C-4 position (e.g., phenoxy group in antidiabetic derivatives) is critical for glucose uptake modulation . N-2 substituents (e.g., 3-hydroxyphenyl, benzylpiperidinyl) correlate with analgesic potency. Piperazinyl derivatives (e.g., 30a) show ED₅₀ values as low as 3.51 mg/kg, outperforming ASA . Halogenation (e.g., 3-chlorobenzyl) enhances antitubercular activity by improving target binding .

Hydroxyl Group Impact: The 3-hydroxyphenyl group in the target compound may improve solubility compared to non-polar substituents (e.g., benzyl). However, hydroxyl groups can increase susceptibility to alkaline hydrolysis, as seen in related compounds where C1-N2 bond cleavage generates isonicotinic acid derivatives .

Toxicity Profile :

  • Most pyrrolo[3,4-c]pyridine-1,3-dione derivatives exhibit low toxicity, even at high doses (e.g., derivatives 30a–30e) .

Mechanism of Action Comparison

Table 2: Mechanistic Insights Across Derivatives

Compound Class Proposed Mechanism Evidence
Analgesic Derivatives Inhibition of COX enzymes (e.g., derivatives tested by Krzyżak et al., 2020) Cyclooxygenase inhibition linked to reduced prostaglandin synthesis
Antidiabetic Derivatives Insulin-independent glucose uptake stimulation in muscle/fat cells Phenoxy substituents enhance glucose transporter activation
Antitubercular Derivatives Targeting QcrB subunit of cytochrome bc₁ oxidase in Mtb; resistance via Ala317Thr mutation Mutagenesis studies confirm target specificity

Key Differences:

  • Analgesic vs. Antidiabetic : While analgesic derivatives (e.g., 30a) act via COX inhibition or central nervous system modulation, antidiabetic derivatives (e.g., compound 6) target peripheral glucose metabolism .
  • Antitubercular Specificity : Chlorobenzyl-oxadiazole derivatives exhibit hyperactivity against cytochrome bd oxidase mutants, a unique mechanism absent in other classes .

Stability and Metabolic Considerations

  • Hydrolysis Sensitivity : Alkaline conditions degrade N-substituted derivatives via C1-N2 bond cleavage, producing isonicotinic acid derivatives. The 3-hydroxyphenyl group may accelerate this process compared to morpholine or piperidine substituents .
  • Metabolic Stability : Ester-containing analogs (e.g., antitubercular compounds) show instability in vivo, but optimization (e.g., oxadiazole substitution) improves pharmacokinetics .

Biological Activity

Overview

2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that has attracted considerable attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This compound features a pyrrolo[3,4-c]pyridine core fused with a hydroxyphenyl group, which contributes to its diverse biological activities.

Chemical Structure and Properties

  • IUPAC Name: 2-(3-hydroxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione
  • Molecular Formula: C13H8N2O3
  • InChI Key: BDGOCOSTLBXUMU-UHFFFAOYSA-N

The compound's structure allows it to participate in various chemical reactions, enhancing its bioactivity. The presence of the hydroxy group is particularly significant as it can influence the compound's interaction with biological targets.

Antiproliferative Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study comparing the activity of several derivatives, it was found that certain modifications to the core structure enhanced the compound's ability to inhibit cell growth. The mechanism of action is believed to involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis induction .

Analgesic and Sedative Effects

A series of derivatives based on this compound have demonstrated notable analgesic and sedative properties. In animal models, compounds derived from this compound were tested using the "hot plate" and "writhing" tests. Results indicated that several derivatives exhibited analgesic effects superior to aspirin and comparable to morphine while showing reduced toxicity . The structure-activity relationship (SAR) studies highlighted that variations in the alkyl chain length connecting the arylamine to the pyrrolo core significantly impacted the biological activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of this compound possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged between 3.12 and 12.5 μg/mL, indicating promising potential as an antibacterial agent .

The biological activity of this compound is attributed to its ability to bind with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation: It can interact with receptors implicated in pain signaling and sedation.

This multifaceted mechanism underlies its diverse pharmacological profile.

Case Studies

Case Study 1: Analgesic Activity
In a comparative study involving various pyrrolo[3,4-c]pyridine derivatives, compounds 9 and 11 were identified as having analgesic properties similar to morphine. These findings were supported by behavioral assays in mice that measured pain response .

Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrrole derivatives highlighted their effectiveness against resistant strains of bacteria. The study emphasized the need for further exploration into their mechanism of action and potential for development into new antibiotics .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, 70°C, 12h65–70
Boronic Acid CouplingPd(PPh₃)₄, K₂CO₃, 90°C50–55

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. The hydroxyl proton (3-hydroxyphenyl) typically appears as a broad singlet near δ 9–10 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ peak at m/z 281.0922 for C₁₃H₈N₂O₃).
  • X-ray Crystallography : Resolves stereochemistry and bond angles. For example, fused pyrrolo-pyridine rings exhibit dihedral angles of 5–10° between planes .

Basic: How can researchers evaluate the biological activity of this compound in preliminary assays?

Methodological Answer:
Initial biological screening involves:

  • Enzyme Inhibition Assays : Test against kinases or phosphatases (e.g., IC₅₀ determination via fluorescence-based assays).
  • Cellular Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ values).
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values to rank potency .

Advanced: How can structure-activity relationship (SAR) studies integrate computational modeling with experimental data?

Methodological Answer:
SAR strategies combine:

  • Molecular Docking : Predict binding modes to targets (e.g., using AutoDock Vina). Hydroxyl-phenyl groups may form hydrogen bonds with catalytic residues.
  • Quantum Chemical Calculations : Optimize substituent effects (e.g., Hammett σ values for electron-withdrawing groups).
  • Machine Learning : Train models on activity datasets to prioritize analogs for synthesis. For example, ICReDD’s reaction path search methods reduce trial-and-error cycles .

Key Insight : Substituents at the 3-hydroxyphenyl position significantly modulate potency (e.g., electron-donating groups improve solubility but reduce binding affinity) .

Advanced: How should researchers address discrepancies in synthetic yields or biological activity data across studies?

Methodological Answer:
Contradictions arise from variables like purity, assay conditions, or mechanistic pathways. Mitigation steps include:

  • Purity Verification : Use HPLC (>95% purity) to exclude impurities affecting bioactivity.
  • Replication Under Standardized Conditions : Repeat assays with controlled variables (e.g., pH, temperature).
  • Mechanistic Probes : Test if off-target effects explain inconsistent results (e.g., cytochrome P450 inhibition).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?

Methodological Answer:
Optimization focuses on:

  • Solubility Enhancement : Introduce polar groups (e.g., sulfonamides) or formulate as nanocrystals.
  • Metabolic Stability : Replace labile groups (e.g., methyl ester to amide) to reduce CYP450 metabolism.
  • Permeability : LogP adjustments (target 2–3) via substituent modification.
  • Prodrug Design : Mask the hydroxyl group with acetyl to improve oral bioavailability .

Q. Table 2: Pharmacokinetic Parameters

ParameterValueMethod
LogP1.8Calculated (ChemAxon)
Half-life (in vitro)2.3hHepatocyte assay

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.